Cas no 1869316-86-8 (3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide)
![3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide structure](https://ja.kuujia.com/scimg/cas/1869316-86-8x500.png)
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide
- EN300-1140085
- 1869316-86-8
-
- インチ: 1S/C9H14I2N4O/c1-5(2)14-6(9(12)16)3-15-4-13-7(10)8(15)11/h4-6,14H,3H2,1-2H3,(H2,12,16)
- InChIKey: FXVLVVIPZCEMIX-UHFFFAOYSA-N
- SMILES: IC1=C(N=CN1CC(C(N)=O)NC(C)C)I
計算された属性
- 精确分子量: 447.92571g/mol
- 同位素质量: 447.92571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- XLogP3: 0.7
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140085-0.25g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1140085-0.05g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1140085-1.0g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1140085-5g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1140085-2.5g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1140085-0.5g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1140085-10g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1140085-1g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1140085-0.1g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1140085-10.0g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide |
1869316-86-8 | 10g |
$5774.0 | 2023-06-09 |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamideに関する追加情報
Introduction to 3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide (CAS No. 1869316-86-8)
3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide, with the CAS number 1869316-86-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a diiodoimidazole moiety and an isopropylamino group attached to a propanamide backbone. These structural elements contribute to its potential biological activities and therapeutic applications.
The diiodoimidazole moiety in 3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide is of particular interest due to its known biological properties. Imidazoles are a class of heterocyclic compounds that are widely found in natural products and synthetic molecules. They are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The introduction of iodine atoms at the 4 and 5 positions of the imidazole ring can significantly enhance the compound's lipophilicity and stability, which are crucial for its bioavailability and pharmacokinetic properties.
The isopropylamino group in 3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide adds further complexity to its structure. Amines are common functional groups in pharmaceuticals and are often involved in hydrogen bonding interactions with biological targets. The presence of an isopropyl substituent can influence the compound's solubility and binding affinity, making it a valuable component in the design of drug candidates.
Recent studies have explored the potential therapeutic applications of 3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide. One area of focus has been its anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammatory responses. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of 3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide is in the field of cancer research. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. This makes it a potential candidate for further development as an anticancer agent.
In addition to its therapeutic potential, 3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]propanamide has also been studied for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to interrogate biological systems and validate therapeutic targets. The unique structural features of this compound make it an attractive candidate for such applications, as it can provide insights into the mechanisms of action of similar compounds and help identify new targets for drug discovery.
The synthesis of 3-(4,5-diiodo-1H-imidazol-1-yl)-2-[(propan-2-y l)amino]propanamide has been optimized using modern synthetic methods. Key steps in the synthesis include the formation of the diiodoimidazole ring and the attachment of the isopropylamino group to the propanamide backbone. These synthetic routes have been designed to be scalable and efficient, making it feasible to produce this compound on a larger scale for further research and development.
In conclusion, 3-(4,5-diiodo-1H-imidazol -1 - yl ) - 2 - [ ( pro pan - 2 - y l ) amino ] pro pan amide (CAS No. 1869316 - 86 - 8) is a promising compound with a unique structure that offers significant potential for various applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory properties, anticancer activity, and utility as a chemical probe make it an exciting area of ongoing investigation. As research continues to advance our understanding of this compound's biological activities and mechanisms of action, it holds promise for contributing to the development of new therapeutic strategies.
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